2-Sulfosuccinamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfosuccinamic acid can be synthesized through the sulfonation of succinic acid. The process typically involves the reaction of succinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and minimize by-products. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfosuccinamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Sulfosuccinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-sulfosuccinamic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This property is exploited in drug design and enzyme inhibition studies .
Comparison with Similar Compounds
Succinamic Acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Sulfosuccinic Acid: Similar structure but differs in the position of the sulfonic acid group.
Uniqueness: 2-Sulfosuccinamic acid is unique due to the presence of both sulfonic and carboxylic acid groups, providing it with a dual functionality that is not commonly found in other compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
70904-61-9 |
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Molecular Formula |
C4H7NO6S |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
4-amino-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C4H7NO6S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11) |
InChI Key |
BCFOOQRXUXKJCL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
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